molecular formula C20H20N2O5S B2476033 (Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid CAS No. 941947-20-2

(Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid

Cat. No. B2476033
M. Wt: 400.45
InChI Key: XBAVAXSGHVLUJV-MRCUWXFGSA-N
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Description

The description of a compound typically includes its IUPAC name, common name (if any), and its structural formula. The IUPAC name can give us some insight into the compound’s structure.



Synthesis Analysis

The synthesis of a compound refers to the process or processes used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its functional groups, bond lengths and angles, and any interesting features such as aromaticity or stereochemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Efficient Synthesis Methods

Research has been focused on efficient synthesis methods of compounds with similar structural features. For example, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a useful chemical modifier, through a method that ensures high purity and yield. This compound is structurally related and offers insights into how modifications in the synthesis process can impact the quality and applicability of the final product (Kanai et al., 1993).

Antimicrobial Activities

Several studies have explored the antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes, highlighting the potential for these compounds to be used in combating human epidemic-causing bacterial strains. This research underscores the significance of structural components similar to those found in the compound you're interested in for developing antimicrobial agents (Mishra et al., 2019).

Photoreductive Transformations

The use of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid for the photoreductive transformation of α,β-epoxy ketones to β-hydroxy ketones represents another area of interest. This research demonstrates the application of specific chemical reactions facilitated by compounds with similar functionalities to your compound of interest, which could be applied in various synthetic processes (Hasegawa et al., 2004).

Green Chemistry Approaches

A green synthesis approach for functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media has been developed. This method emphasizes the importance of environmentally friendly solvents and processes in synthesizing complex molecules, potentially including those with structures similar to the compound you are interested in (Shahvelayati et al., 2017).

Safety And Hazards

This involves researching any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This involves speculating on potential future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be developed.


I hope this general approach is helpful. For a specific analysis of “(Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid”, I would recommend consulting a chemistry professional or database. Please note that handling chemicals should always be done with appropriate safety precautions and under the supervision of a trained professional.


properties

IUPAC Name

2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-11-5-12(2)18-16(6-11)22(10-17(23)24)20(28-18)21-19(25)13-7-14(26-3)9-15(8-13)27-4/h5-9H,10H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAVAXSGHVLUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid

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